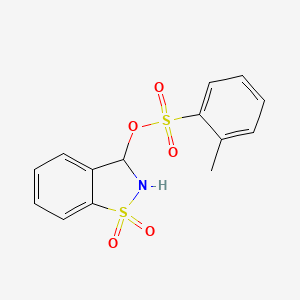
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzisothiazole ring system with sulfonate groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfone, sulfide, and substituted derivatives, which have distinct properties and applications.
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Shares a similar benzisothiazole ring system but lacks the 2-methylbenzenesulfonate group.
2-Methyl-1,2-benzisothiazole-3(2H)-one-1,1-dioxide: Another related compound with similar structural features.
Uniqueness
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is unique due to the presence of both the benzisothiazole ring and the 2-methylbenzenesulfonate group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6955-48-2 |
|---|---|
Molecular Formula |
C14H13NO5S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S2/c1-10-6-2-4-8-12(10)22(18,19)20-14-11-7-3-5-9-13(11)21(16,17)15-14/h2-9,14-15H,1H3 |
InChI Key |
KKDFWTGOOLHBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


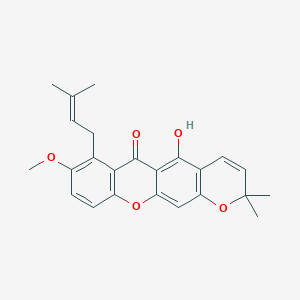
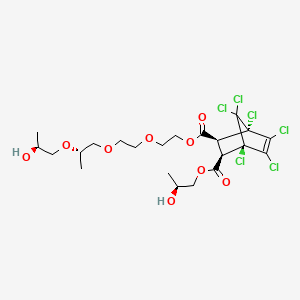
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
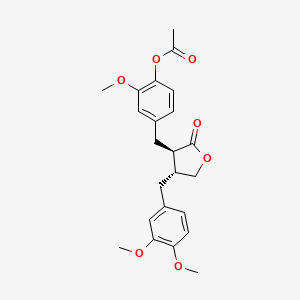
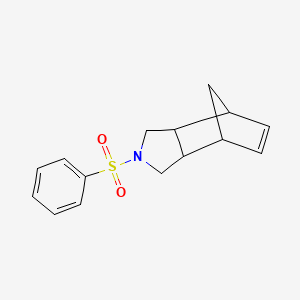


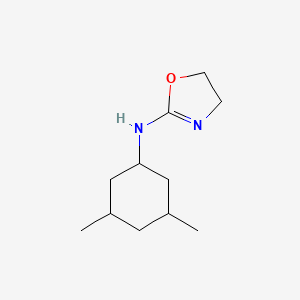
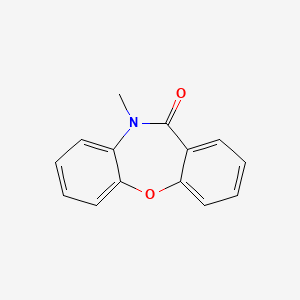
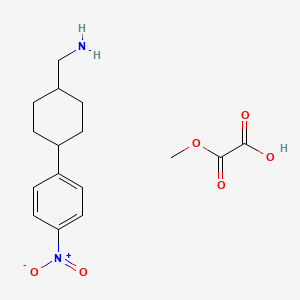
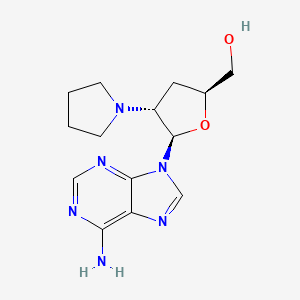

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)

